![molecular formula C19H23ClN2O B5679387 1-(3-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5679387.png)
1-(3-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(3-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine and related compounds often involves complex chemical reactions. For instance, the synthesis and biological evaluation of related piperazine derivatives have been explored in studies focusing on enhancing the allosteric activity of certain receptors, indicating the importance of substituents on the piperazine ring in determining biological activity (Romagnoli et al., 2008). Another study on the synthesis of triazole derivatives, starting from ester ethoxycarbonylhydrazones and primary amines, showcases the versatility and reactivity of piperazine-containing compounds (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds like 1-(3-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine is crucial for their chemical behavior and potential applications. Spectroscopic techniques, such as NMR and X-ray crystallography, are often employed to elucidate these structures. For example, the structural characterization of chlorodiorganotin(IV) complexes with related piperazine derivatives revealed distorted trigonal bipyramidal geometries around the central Sn atom, highlighting the impact of molecular structure on compound properties (Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their diverse applications. The reactivity can be influenced by substituents on the piperazine ring and the presence of functional groups. Studies on the synthesis of piperazine derivatives have shown the formation of novel compounds through reactions such as alkylation, acylation, and cyclization, demonstrating the chemical versatility of these molecules (Wang Xiao-shan, 2011).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-2-23-19-9-4-3-8-18(19)22-12-10-21(11-13-22)15-16-6-5-7-17(20)14-16/h3-9,14H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWMIYKFRGEGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
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